molecular formula C19H24N2O2S B6582150 3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1207020-57-2

3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B6582150
CAS No.: 1207020-57-2
M. Wt: 344.5 g/mol
InChI Key: UWNWENAGXCNJCO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a benzamide derivative characterized by a dimethylamino group at the meta position of the benzamide core and a tetrahydropyran (oxane) ring substituted at position 4 with a thiophen-2-yl group. The compound’s structure combines aromatic, heterocyclic, and aliphatic components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-(dimethylamino)-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-21(2)16-6-3-5-15(13-16)18(22)20-14-19(8-10-23-11-9-19)17-7-4-12-24-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWENAGXCNJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond. The thiophen-2-yl oxan-4-ylmethyl group is usually introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group makes it susceptible to nucleophilic attacks, while the benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and amines can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Research indicates that compounds containing thiophene rings exhibit various biological activities, including:

  • Anticancer Activity : Compounds similar to 3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide have shown significant inhibition against cancer cell lines. For example, derivatives with thiophene structures have been evaluated for their ability to inhibit PARP-1, an enzyme crucial for DNA repair mechanisms. Some studies report IC50 values comparable to established inhibitors like AZD-2281, indicating potential use in cancer therapeutics.
  • Neuroprotective Properties : The compound may also exhibit acetylcholinesterase (AChE) inhibitory activity, which is vital for managing Alzheimer's disease. Similar compounds have demonstrated promising AChE inhibitory activity, suggesting that this compound could possess neuroprotective properties.

Case Studies

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiophene derivatives. The results indicated that compounds with similar structures to this compound exhibited potent activity against multiple cancer cell lines, validating their potential as anticancer agents.
  • Neuroprotective Effects :
    • Research conducted on AChE inhibitors demonstrated that compounds with structural similarities to this compound could enhance cognitive function in animal models of Alzheimer's disease, showcasing their therapeutic potential in neurodegenerative disorders.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to cross cell membranes, while the benzamide core interacts with enzymes and receptors. The thiophen-2-yl oxan-4-ylmethyl moiety contributes to its binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that regulate cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, biological relevance, and physicochemical properties.

ABT-199 (Venetoclax)

  • Structure: Contains a benzamide core with a tetrahydropyran-methylamino group and a sulfonamide-linked trifluoromethylphenyl moiety.
  • Key Differences: ABT-199 lacks the thiophene and dimethylamino groups present in the target compound. Instead, it features a sulfonamide and trifluoromethyl group, enhancing hydrophobicity and target selectivity .
  • Biological Activity: ABT-199 is a BCL-2 inhibitor used in hematologic cancers.

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

  • Structure : Benzamide with a coumarin-thiazole substituent.
  • Key Differences : The coumarin-thiazole group introduces extended π-conjugation and oxygen/nitrogen heteroatoms, differing from the target’s sulfur-rich thiophene-oxane group.
  • Physicochemical Impact : The coumarin-thiazole system may increase rigidity and reduce solubility compared to the target compound’s flexible oxane ring .

N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide

  • Structure: Features a trifluoromethylbenzamide core with a bipyrimidinylamino group and a dimethylamino-pyrrolidine substituent.
  • Key Differences : The trifluoromethyl group enhances metabolic stability, while the bipyrimidine moiety may facilitate DNA/RNA binding. The target compound’s thiophene-oxane group lacks such direct nucleic acid affinity but may improve membrane permeability due to moderate lipophilicity .

4-(Dimethylamino)-N-{1-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]pyrrolidin-3-yl}benzamide

  • Structure: Shares a dimethylamino-benzamide core and thiophene substituent but incorporates a pyrazole-pyrrolidine group instead of oxane.
  • However, the oxane’s oxygen may improve solubility .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Biological Target (Hypothesized)
Target Compound ~388.5 Thiophene-oxane, dimethylamino ~2.8 Kinases, GPCRs
ABT-199 (Venetoclax) 868.4 Tetrahydropyran, trifluoromethyl ~6.5 BCL-2
4-Methyl-N-[4-(coumarin-thiazolyl)benzamide ~365.4 Coumarin-thiazole ~3.2 Antimicrobial targets
Pyrazole-pyrrolidine benzamide ~423.5 Thiophene-pyrazole ~3.0 Inflammatory pathways

Key Research Findings

Thiophene vs. Sulfur-Free Heterocycles : The target compound’s thiophene may enhance π-π stacking in hydrophobic binding pockets compared to oxadiazole or pyridine derivatives (e.g., ’s oxadiazole compound), which rely on dipole interactions .

Dimethylamino Group Impact: The meta-positioned dimethylamino group in the target compound likely improves solubility over para-substituted analogs (e.g., 4-(dimethylamino)benzohydrazide in ), which exhibit stronger electron-donating effects but reduced steric flexibility .

Tetrahydropyran vs. Piperazine : ABT-737 () uses a piperazine group for solubility and basicity, while the target’s tetrahydropyran may reduce basicity but improve blood-brain barrier penetration .

Biological Activity

3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dimethylamino group, a thiophene ring, and an oxan moiety, which may contribute to its bioactivity. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential in various medical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N2OS\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}\text{S}

The biological activity of this compound is hypothesized to result from its interaction with specific molecular targets within biological systems. The presence of the dimethylamino group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. The thiophene and oxan rings may facilitate binding to various receptors or enzymes, modulating their activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. In studies involving receptor tyrosine kinases (RTKs), compounds containing the benzamide fragment have shown potent inhibitory effects against various cancer cell lines. For instance, derivatives with trifluoromethyl substitutions demonstrated up to 92% inhibition against EGFR at concentrations as low as 10 nM .

Antimicrobial Properties

The antimicrobial potential of benzamide derivatives has been well-documented. Compounds structurally related to this compound have shown effectiveness against several bacterial strains, indicating that this compound may also possess similar properties.

Case Studies and Experimental Data

  • Anticancer Studies : A study evaluated the cytotoxicity of benzamide derivatives in various cancer cell lines, revealing that compounds with similar substituents to those found in this compound exhibited significant growth inhibition .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound can bind effectively to active sites of target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .
  • Antimicrobial Testing : Preliminary antimicrobial assays indicated that related compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, supporting further investigation into the antimicrobial potential of this compound .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerTrifluoromethylbenzamideUp to 92% inhibition of EGFR
AntimicrobialBenzamide derivativesEffective against multiple bacterial strains
AntiviralN-phenylbenzamideBroad-spectrum activity against HIV/HBV

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